
tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24INO2 and a molecular weight of 353.24 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with iodopropyl reagents under controlled conditions. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of azides, thiols, or other substituted derivatives.
Reduction: Formation of alkanes or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it valuable for constructing various chemical frameworks .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites, enhancing the compound’s efficacy .
Comparison with Similar Compounds
- tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3-iodo-2-pyridinyl)-1-piperazinecarboxylate
Uniqueness: tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of the iodine atom allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .
Biological Activity
tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C13H22N2O2
CAS Number : 163210-23-9
Molecular Weight : 238.33 g/mol
The compound features a piperidine ring substituted with a tert-butyl group and an iodopropyl moiety, which may influence its interaction with biological targets.
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for anti-inflammatory properties. For instance, studies on related piperidine derivatives reveal their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. These findings suggest that this compound may also possess such activities, warranting further investigation .
The biological activity of piperidine derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and receptors. The presence of the iodopropyl group may enhance the lipophilicity and binding affinity of the compound to specific targets, potentially modulating signaling pathways involved in inflammation and infection .
Case Studies
- In Vitro Studies : A study investigated the effects of piperidine derivatives on human macrophages stimulated with lipopolysaccharides (LPS). Compounds similar to this compound were found to significantly reduce the release of pro-inflammatory cytokines like IL-1β, indicating potential anti-inflammatory properties .
- Cytotoxicity Assays : Cytotoxicity assays conducted on various cell lines demonstrated that certain piperidine derivatives could inhibit cell proliferation at specific concentrations. This suggests that this compound might also exhibit selective cytotoxicity against cancer cells, although specific data for this compound are still needed.
Data Tables
Properties
IUPAC Name |
tert-butyl 3-(3-iodopropyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBXWGVMYTVFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192591 | |
Record name | 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163210-23-9 | |
Record name | 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163210-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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